

Crystal Structure of Tris(4-methoxyphenyl)phosphine: A Technical Guide

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Compound of Interest

Compound Name: *Tris(4-methoxyphenyl)phosphine*

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **Tris(4-methoxyphenyl)phosphine**, a widely utilized organophosphorus ligand in catalysis and organic synthesis. This document details the molecular geometry, crystallographic parameters, and the experimental procedures for its synthesis and structural determination.

Introduction

Tris(4-methoxyphenyl)phosphine, also known as tris(p-anisyl)phosphine, is a white to pale yellow crystalline solid with the chemical formula $P(C_6H_4OCH_3)_3$.^{[1][2][3][4][5][6]} Its utility as a ligand in various transition-metal catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, stems from its electronic and steric properties, which can be fine-tuned by the methoxy substituents on the phenyl rings.^[2] A thorough understanding of its three-dimensional structure is paramount for rational ligand design and for elucidating structure-activity relationships in catalytic processes. This guide presents the key structural features of a closely related analogue, Tris(4-chlorophenyl)phosphine, to infer the probable structural characteristics of **Tris(4-methoxyphenyl)phosphine**, alongside detailed experimental protocols.

Physicochemical Properties

Summary of the key physicochemical properties of **Tris(4-methoxyphenyl)phosphine**.

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₁ O ₃ P	[7] [8] [9]
Molecular Weight	352.36 g/mol	[2]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	131-134 °C	[1]
Solubility	Insoluble in water	[1]
CAS Number	855-38-9	[2]

Crystallographic Data

As of the latest literature review, a publicly accessible Crystallographic Information File (CIF) for **Tris(4-methoxyphenyl)phosphine** could not be located. However, the crystal structure of the closely related compound, Tris(4-chlorophenyl)phosphine, provides valuable insights into the expected molecular geometry and packing. The data presented below is for Tris(4-chlorophenyl)phosphine (CCDC reference: 1241) and serves as a structural surrogate.[\[10\]](#)

Parameter	Tris(4-chlorophenyl)phosphine
Chemical Formula	C ₁₈ H ₁₂ Cl ₃ P
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.654(1)
b (Å)	14.385(1)
c (Å)	15.897(1)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	3350.9(4)
Z	8
P-C bond length (Å, avg.)	1.834(2)
C-P-C bond angle (°, avg.)	101.9(1)

The molecular structure of triarylphosphines typically exhibits a trigonal pyramidal geometry around the central phosphorus atom. The three aryl groups are arranged in a propeller-like fashion. For **Tris(4-methoxyphenyl)phosphine**, the methoxy groups are positioned at the para-position of each phenyl ring.

Experimental Protocols

Synthesis of Tris(4-methoxyphenyl)phosphine

The synthesis of **Tris(4-methoxyphenyl)phosphine** can be achieved via a Grignard reaction, a common method for the preparation of triarylphosphines.

Materials:

- 4-Bromoanisole

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Phosphorus trichloride (PCl_3)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard Schlenk line and glassware

Procedure:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 4-bromoanisole in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent, 4-methoxyphenylmagnesium bromide.
- **Reaction with Phosphorus Trichloride:** The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise with vigorous stirring. An exothermic reaction occurs, and a white precipitate may form.
- **Work-up:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- **Recrystallization:** The crude **Tris(4-methoxyphenyl)phosphine** is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of

dichloromethane and hexane, to afford white to pale yellow crystals.[\[11\]](#)

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.

Procedure:

- A saturated solution of purified **Tris(4-methoxyphenyl)phosphine** is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture like dichloromethane/hexane) at a slightly elevated temperature.
- The solution is filtered to remove any particulate matter.
- The clear solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.
- Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

X-ray Diffraction Analysis

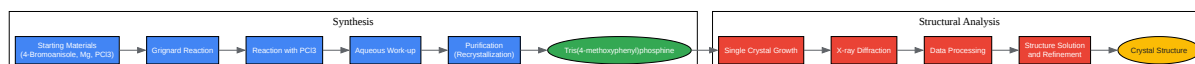
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

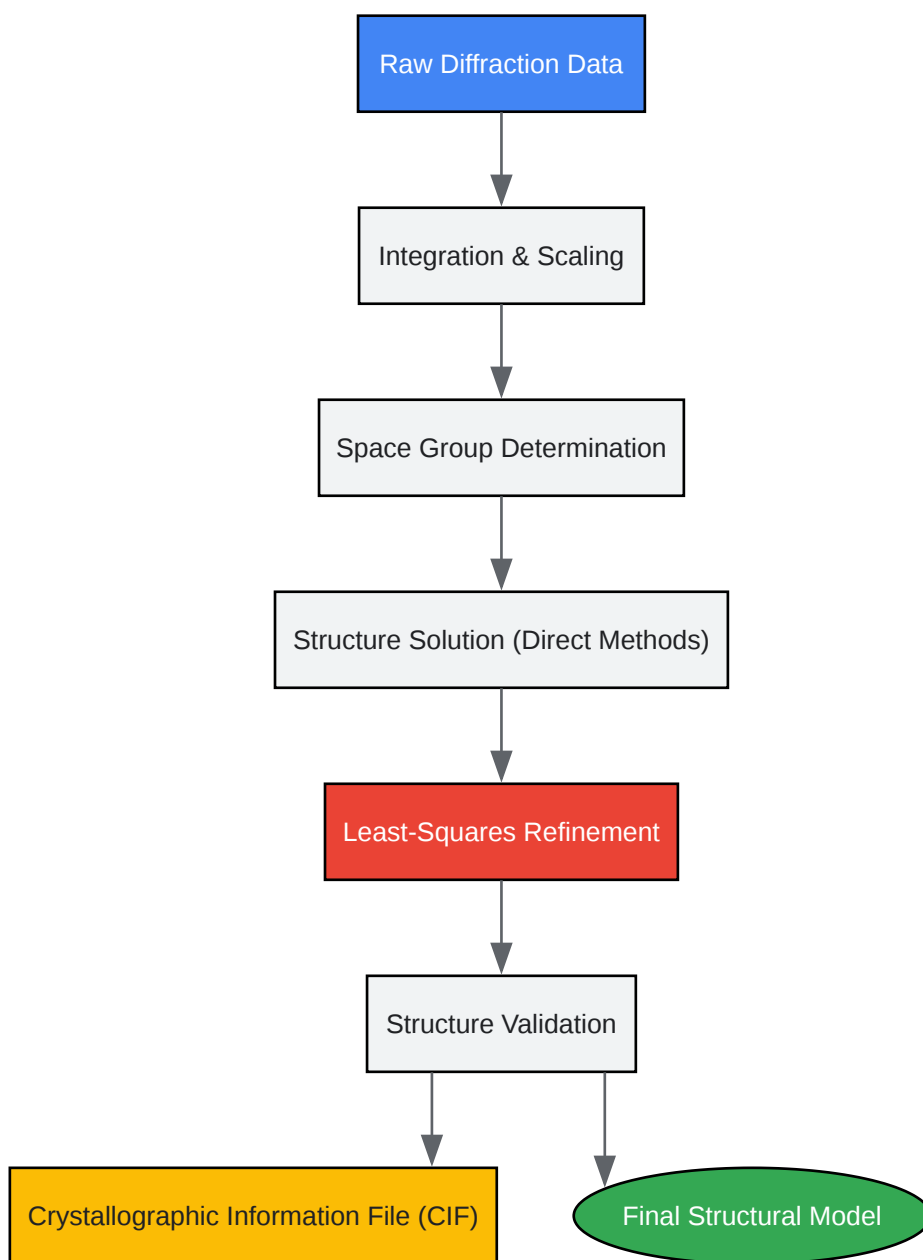
Logical Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis and structural analysis of **Tris(4-methoxyphenyl)phosphine**.



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Caption: Experimental workflow for synthesis and structural analysis.



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Caption: Data analysis workflow for crystal structure determination.

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